molecular formula C18H25NO2 B2961525 tert-Butyl 1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate CAS No. 185525-51-3

tert-Butyl 1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate

Cat. No.: B2961525
CAS No.: 185525-51-3
M. Wt: 287.403
InChI Key: KRARTKCUKUVFKE-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl spiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-17(2,3)21-16(20)19-10-8-18(9-11-19)12-14-6-4-5-7-15(14)13-18/h4-7H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRARTKCUKUVFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of indene derivatives with piperidine under specific conditions to form the spirocyclic core. The tert-butyl group is introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization and esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids or bases may be employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the spirocyclic core .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its spirocyclic structure can enhance the biological activity and stability of pharmaceutical compounds. Research is ongoing to explore its use in the treatment of various diseases .

Industry

In the industrial sector, tert-Butyl 1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and polymer chemistry .

Mechanism of Action

The mechanism of action of tert-Butyl 1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The tert-butyl carbamate-functionalized spiro[indene-piperidine] scaffold is a versatile template for medicinal chemistry. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Analogues
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Hazard Profile (GHS) Applications
Main Compound (185525-51-3) C₁₈H₂₅NO₂ 287.40 Dihydroindene, tert-butyl carbamate H302, H315, H319 Kinase inhibitor intermediates
tert-Butyl 1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate (1228079-29-5) C₁₈H₂₃NO₃ 301.39 Ketone at indene 1-position Not reported Potential metabolite studies
tert-Butyl 4-(3-acetylphenyl)piperidine-1-carboxylate (1198283-87-2) C₁₈H₂₅NO₃ 303.39 Acetylphenyl substituent Similar to main compound (H302, H315) Ligand for receptor targeting
tert-Butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate (159634-80-7) C₁₈H₂₆N₂O₂ 302.41 Isoquinoline core H302, H315, H319, H335 (respiratory irritation) Neuropharmacological agents
tert-Butyl 6-bromo-1-(1,1-dimethylethylsulfinamido)-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate (2377355-25-2) C₂₂H₃₃BrN₂O₃S 485.48 Bromo and sulfinamido groups H302, H315, H319, H335 Chiral intermediates in asymmetric synthesis

Key Differentiators and Implications

Substituent Effects: Electron-Withdrawing Groups: The ketone-containing analogue (1228079-29-5) may exhibit altered reactivity in nucleophilic substitutions compared to the parent compound . Bromination: Brominated derivatives (e.g., 2377355-25-2) enable cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .

Toxicity Trends: Most analogues share oral toxicity (H302) and irritation hazards (H315/H319), likely due to the common tert-butyl carbamate group. Respiratory irritation (H335) is noted in brominated and isoquinoline-containing derivatives, possibly due to increased volatility or dust formation .

Synthetic Utility :

  • The sulfinamido-bromo derivative (2377355-25-2) is pivotal in asymmetric catalysis, leveraging its chiral center for enantioselective synthesis .
  • Acetylphenyl-substituted analogues (1198283-87-2) are optimized for receptor-binding assays due to their planar aromatic systems .

Biological Activity

tert-Butyl 1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate is a compound characterized by its unique spirocyclic structure, which integrates an indene and piperidine moiety. Its molecular formula is C18H23NO3C_{18}H_{23}NO_3 with a molecular weight of approximately 301.39 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

The compound features a tert-butyl group and an oxo functional group, which contribute to its chemical reactivity and potential applications in various fields. The presence of the carbonyl (oxo) group enhances its reactivity, allowing for potential interactions with biological targets.

Biological Activity

Research into the biological activity of this compound has indicated several promising areas:

1. Anticancer Potential
Studies have shown that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives of related spirocyclic compounds have demonstrated moderate growth inhibition in melanoma cells at doses around 10 µM . The mechanism often involves the inhibition of angiogenesis and apoptosis pathways.

2. Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties. Research on similar piperidine derivatives indicates that they may offer protective effects against neurodegenerative conditions by modulating apoptotic pathways and oxidative stress responses .

3. Antioxidant Activity
The antioxidant properties of related compounds have been explored, revealing their ability to mitigate oxidative stress in cellular models. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegeneration .

Case Studies

Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:

  • Study 1: A synthesis and characterization study revealed that derivatives showed significant antiapoptotic activity in renal ischemia/reperfusion models. The compounds were tested against established antiapoptotic agents like N-acetylcysteine (NAC), demonstrating superior efficacy in reducing tissue damage .
  • Study 2: In vitro assays assessed the effects of various derivatives on caspase activity. The results indicated that certain compounds selectively inhibited caspase-3 and caspase-9, suggesting potential as therapeutic agents in conditions where apoptosis regulation is critical .

Table: Comparison of Related Compounds

Compound NameCAS NumberKey FeaturesBiological Activity
tert-Butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate912769-10-9Contains a benzoyl groupModerate antiproliferative activity
tert-Butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate159634-59-0Different positioning of the oxo groupAntioxidant properties
tert-Butyl 5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate948033-85-0Methyl substitution at position 5Neuroprotective effects

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